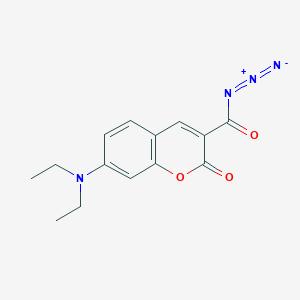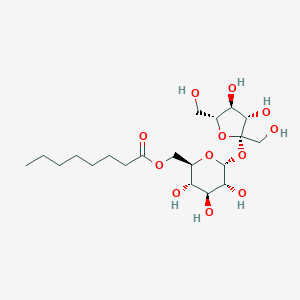
beta-D-Fructofuranosyl-6-O-octanoyl-α-D-glucopyranosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Octanoyl Sucrose: is a carboxylic ester that results from the formal condensation between caprylic acid and the hydroxy group at position 6 of the glucosyl residue of sucrose . . It is a derivative of sucrose, a common disaccharide composed of glucose and fructose units.
Wissenschaftliche Forschungsanwendungen
6-Octanoyl Sucrose has several applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential as a surfactant and emulsifier in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products as an emulsifying agent.
Wirkmechanismus
Target of Action
Beta-D-Fructofuranosyl 6-O-octanoyl-alpha-D-glucopyranoside is a carboxylic ester that results from the formal condensation between caprylic acid and the hydroxy group at position 6 of the glucosyl residue of sucrose
Mode of Action
As a derivative of sucrose, it may interact with biological systems in a similar manner to its parent compound .
Result of Action
As a derivative of sucrose, it may have similar effects, but this requires further investigation .
Biochemische Analyse
Biochemical Properties
The enzyme YcjT, a kojibiose phosphorylase found in Escherichia coli, has been found to interact with sucrose in reverse phosphorolysis using β-D-glucose 1-phosphate as a donor. The product of this reaction was identified as Beta-D-Fructofuranosyl 6-O-octanoyl-alpha-D-glucopyranoside .
Molecular Mechanism
It is known to be involved in the reverse phosphorolysis reaction catalyzed by the enzyme YcjT
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Octanoyl Sucrose involves the esterification of sucrose with caprylic acid. This reaction typically requires the presence of a catalyst, such as an acid or base, to facilitate the esterification process. The reaction conditions may include elevated temperatures and the removal of water to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of 6-Octanoyl Sucrose can be achieved through a similar esterification process. The use of continuous reactors and efficient separation techniques ensures high yields and purity of the final product. The process may also involve the use of enzymes to catalyze the esterification reaction, providing a more environmentally friendly and efficient method .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Octanoyl Sucrose can undergo various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of the ester bond in the presence of water, yielding sucrose and caprylic acid.
Major Products Formed:
Hydrolysis: Sucrose and caprylic acid.
Oxidation: Various oxidation products depending on the specific conditions.
Reduction: Alcohol derivatives of sucrose.
Vergleich Mit ähnlichen Verbindungen
6-O-octanoylsucrose: Another name for 6-Octanoyl Sucrose.
6-sucrose monooctanoate: A similar compound with a different ester group.
caprylic acid sucrose monoester: Another ester derivative of sucrose.
Uniqueness: 6-Octanoyl Sucrose is unique due to its specific esterification at the 6-O position of the glucopyranoside unit. This specific modification imparts unique physicochemical properties, making it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
13039-39-9 |
|---|---|
Molekularformel |
C20H36O12 |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
[(3S,4S,6R)-6-[(2S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate |
InChI |
InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(23)29-9-12-14(24)16(26)17(27)19(30-12)32-20(10-22)18(28)15(25)11(8-21)31-20/h11-12,14-19,21-22,24-28H,2-10H2,1H3/t11-,12?,14-,15+,16+,17?,18?,19-,20+/m1/s1 |
InChI-Schlüssel |
WSRKPJOHKUHAFB-FHVXDEKHSA-N |
SMILES |
CCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |
Isomerische SMILES |
CCCCCCCC(=O)OCC1[C@H]([C@@H](C([C@H](O1)O[C@]2(C([C@H]([C@H](O2)CO)O)O)CO)O)O)O |
Kanonische SMILES |
CCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |
Synonyme |
β-D-Fructofuranosyl α-D-Glucopyranoside 6-Octanoate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


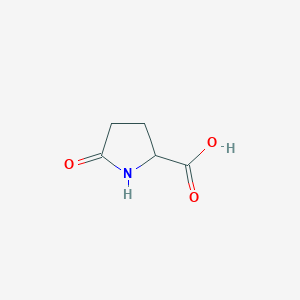
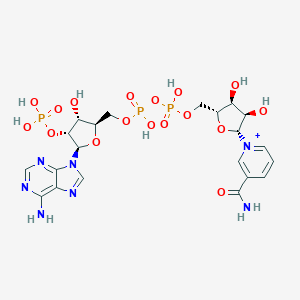
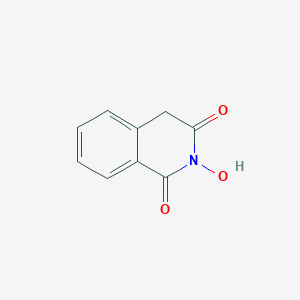
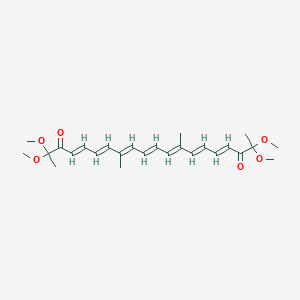
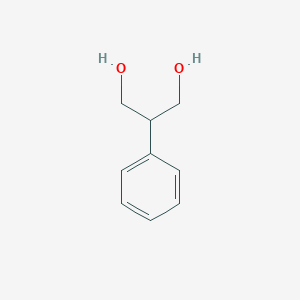
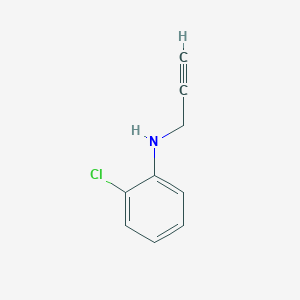
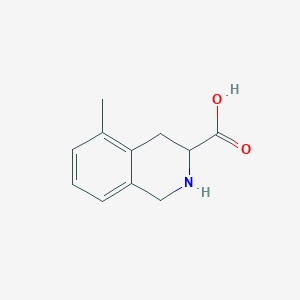
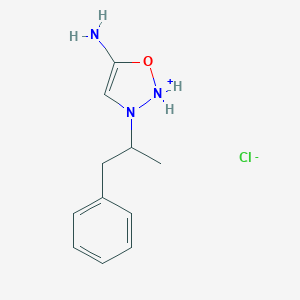
![2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile](/img/structure/B123040.png)
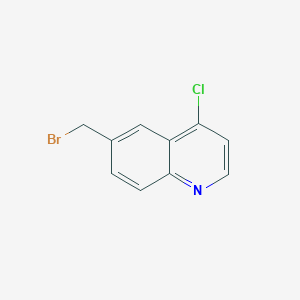
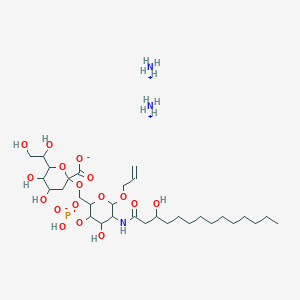
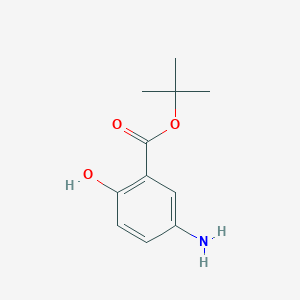
![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)
